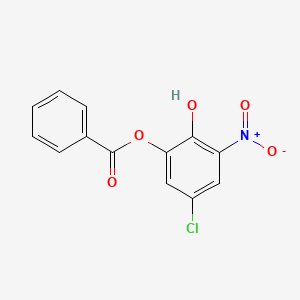

5-Chloro-2-hydroxy-3-nitrophenyl benzoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including acyl chlorination, condensation, and cyclization. For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate (MNB) is achieved by reacting 4-amino-6-nitroresorcinol hydrochloride (ANR·HCl) with mono-methyl terephthalate (MTA) under specific conditions, such as using methyl isobutyl ketone as a solvent and conducting the condensation reaction at 115 °C for 2.5 hours followed by cyclization at 120 °C for 8.5 hours with the addition of polyphosphoric acid (PPA) as a dehydrating agent .

Molecular Structure Analysis

The molecular structure of compounds similar to "5-Chloro-2-hydroxy-3-nitrophenyl benzoate" has been studied using techniques like single-crystal X-ray diffraction. For example, the crystal structures of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and its salts reveal different conformations, such as syn and anti orientations of the phenyldiazenyl and carboxylic acid/carboxylate groups .

Chemical Reactions Analysis

The reactivity of related compounds, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, includes ring opening to produce a thioketene intermediate that can react with nucleophiles to form esters or amides. Intermolecular cyclization through nucleophilic substitution can lead to the formation of heterocyclic compounds like N-substituted indole-2-thiols or benzo[b]thiophenes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly provided, the properties of similar compounds can be inferred. For example, the solubility of the compounds in different solvents, melting points, and reactivity towards nucleophiles can be deduced from the synthesis conditions and the molecular structure analysis. The presence of nitro, hydroxy, and benzoate groups suggests that the compound would exhibit strong intermolecular forces such as hydrogen bonding, which would influence its melting point and solubility .

Scientific Research Applications

Molecular Structure and Conformation Studies

Research involving compounds structurally related to 5-Chloro-2-hydroxy-3-nitrophenyl benzoate, such as 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, focuses on understanding their crystal structures and molecular conformations. These studies reveal that the orientation of functional groups in such molecules can significantly impact their molecular geometry and intermolecular interactions. For example, specific conformations can dictate how molecules stack or layer in solid states, which is crucial for understanding material properties and reactivity (A. Yatsenko & K. A. Paseshnichenko, 2014).

Environmental Biodegradation

Compounds like this compound can serve as intermediates in the biodegradation pathways of more complex organic pollutants. Studies on Pseudomonas cepacia P166, for example, have shown that bacterial strains can metabolize related compounds, transforming them into simpler molecules that can be further broken down through environmental processes. This has implications for using bioremediation techniques to clean up contaminated sites (J. J. Arensdorf & D. Focht, 1995).

Chemosensors for Ion Detection

Compounds with structural similarities to this compound have been explored as chemosensors for detecting specific ions, such as fluoride. The presence of hydroxyl and nitro groups adjacent to aromatic rings provides a basis for molecular interactions with anions, which can be utilized in designing sensitive and selective sensors for environmental and analytical applications (Jiantao Ma et al., 2013).

Tautomerism and Dye Chemistry

The behavior of carboxylate and phenolate groups in molecules related to this compound is of interest in dye chemistry, where tautomerism can affect dye properties. Understanding how these functional groups interact and stabilize in different environmental conditions can help in designing dyes with desired properties for various applications (A. Yatsenko & K. A. Paseshnichenko, 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with a variety of carbonyl-containing compounds .

Mode of Action

It’s known that similar compounds can catalyze the nadph-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .

Biochemical Pathways

The compound’s interaction with carbonyl-containing compounds suggests it may play a role in metabolic pathways involving these compounds .

Result of Action

Its ability to catalyze the reduction of carbonyl-containing compounds suggests it may influence cellular redox states .

properties

IUPAC Name |

(5-chloro-2-hydroxy-3-nitrophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-9-6-10(15(18)19)12(16)11(7-9)20-13(17)8-4-2-1-3-5-8/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUOAENDVOLANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)

![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)